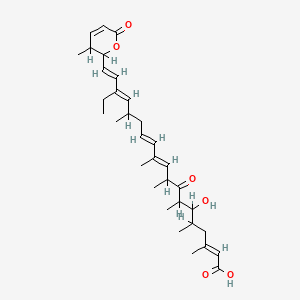

(2E,10E,12E,16E,18E)-17-ethyl-6-hydroxy-3,5,7,9,11,15-hexamethyl-19-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)-8-oxononadeca-2,10,12,16,18-pentaenoic acid

描述

Origin and Discovery as a Microbial Metabolite

Leptomycin B is a secondary metabolite isolated from Streptomyces species wikipedia.orgnih.govcellsignal.jptoku-e.com. It was originally identified for its potent antifungal properties wikipedia.orgtoku-e.comfrontiersin.orgcaymanchem.com. The discovery of leptomycins A and B as new antifungal antibiotics was reported by Hamamoto et al. in 1983 wikipedia.orgtoku-e.com. LMB was also found to induce cell elongation in the fission yeast Schizosaccharomyces pombe, an effect that was subsequently utilized for its bioassay wikipedia.org.

Significance as a Prototypical Inhibitor in Chemical Biology Research

Leptomycin B holds significant importance in chemical biology as a prototypical inhibitor of nuclear export wikipedia.orgcellsignal.jpinvivogen.comnih.govfrontiersin.org. Its ability to specifically block the export of proteins and RNA containing a nuclear export signal (NES) has made it a valuable tool for studying nucleocytoplasmic transport cellsignal.jpinvivogen.com. LMB's mechanism of action involves binding covalently to a specific cysteine residue (Cys528 in human CRM1) within the NES-binding groove of the protein Chromosomal Region Maintenance 1 (CRM1), also known as Exportin 1 or Xpo1 frontiersin.orginvivogen.comnih.govnih.govpnas.org. This binding event inhibits the interaction between CRM1 and its cargo, thereby preventing nuclear export frontiersin.orginvivogen.comfrontiersin.org. The high specificity and potency of LMB in inhibiting CRM1 have allowed researchers to elucidate the pathways and mechanisms governing the movement of molecules between the nucleus and cytoplasm invivogen.comdoi.org.

Historical Context of its Role in Nucleocytoplasmic Transport Research

The historical context of Leptomycin B's role in nucleocytoplasmic transport research is marked by its identification as the first low molecular weight inhibitor of nuclear export nih.gov. Its discovery and subsequent characterization as a CRM1 inhibitor in the late 1990s provided a crucial chemical probe for investigating nuclear export pathways frontiersin.orgnih.govfrontiersin.orgpnas.orgpnas.org. Prior to LMB, understanding of nuclear export was largely based on genetic studies. The use of LMB allowed for biochemical and cell biological approaches to study the dynamics and regulation of protein and RNA export doi.org. For instance, LMB was shown to block the nucleo-cytoplasmic translocation of the HIV-1 Rev protein, a key regulator of viral RNA expression, highlighting its utility in studying specific export pathways toku-e.comnih.govdoi.org. This inhibition of Rev-dependent mRNA export further solidified LMB's importance in dissecting the complexities of nuclear transport toku-e.comnih.gov. The finding that LMB specifically targets CRM1 and disrupts the formation of the CRM1-NES-RanGTP complex was a pivotal moment in the field, establishing CRM1 as a major export receptor for leucine-rich NESs frontiersin.orgpnas.orgpnas.org.

属性

CAS 编号 |

87081-35-4 |

|---|---|

分子式 |

C33H48O6 |

分子量 |

540.7 g/mol |

IUPAC 名称 |

(2E,10E,12E,16E,18E)-17-ethyl-6-hydroxy-3,5,7,9,11,15-hexamethyl-19-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)-8-oxononadeca-2,10,12,16,18-pentaenoic acid |

InChI |

InChI=1S/C33H48O6/c1-9-28(14-15-29-24(5)13-16-31(36)39-29)19-22(3)12-10-11-21(2)17-25(6)32(37)27(8)33(38)26(7)18-23(4)20-30(34)35/h10-11,13-17,19-20,22,24-27,29,33,38H,9,12,18H2,1-8H3,(H,34,35)/b11-10+,15-14+,21-17+,23-20+,28-19+ |

InChI 键 |

YACHGFWEQXFSBS-SAYXANOCSA-N |

手性 SMILES |

CC/C(=C\C(C)C/C=C/C(=C/C(C)C(=O)C(C)C(C(C)C/C(=C/C(=O)O)/C)O)/C)/C=C/C1C(C=CC(=O)O1)C |

规范 SMILES |

CCC(=CC(C)CC=CC(=CC(C)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C=CC1C(C=CC(=O)O1)C |

外观 |

Solid powder |

其他CAS编号 |

87081-35-4 |

Pictograms |

Flammable; Acute Toxic; Health Hazard |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

2,10,12,16,18-nonadecapentaenoic acid, 19-(3,6-dihydro-3-methyl-6-oxo-2H-pyran-2-yl)-17-ethyl-6-hydroxy-3,5,7,9,11,15-hexamethyl-8-oxo- CI 940 CI-940 elactocin leptomycin B PD 114720 PD-114,720 |

产品来源 |

United States |

Molecular Mechanism of Action and Receptor Interaction

Direct Binding to Chromosomal Region Maintenance 1 (CRM1)/Exportin 1 (XPO1)

Leptomycin B exerts its inhibitory effect through direct, covalent binding to the CRM1 protein. nih.govnih.gov This interaction is highly specific and is central to the compound's mechanism of action. The binding site is located within the groove of CRM1 that recognizes the nuclear export signal (NES) of cargo proteins. invivogen.compnas.org

The key event in the interaction between Leptomycin B and CRM1 is the formation of a covalent bond with a specific cysteine residue within the CRM1 protein. In human CRM1, this critical residue is Cysteine-528 (Cys-528). nih.govnih.govpnas.org In the fission yeast Schizosaccharomyces pombe, the equivalent residue is Cys-529. nih.govnih.gov The formation of this covalent adduct is an irreversible modification that effectively inactivates the CRM1 protein. nih.gov Studies have shown that mutating this specific cysteine residue to serine renders CRM1 insensitive to Leptomycin B, confirming its essential role in the binding process. nih.govnih.govnih.gov

The chemical basis for the covalent bond formation is a Michael-type addition reaction. pnas.orgnih.govpnas.org This reaction is facilitated by the α,β-unsaturated δ-lactone ring, a key structural feature of the Leptomycin B molecule. pnas.orgnih.gov The deprotonated sulfhydryl group of the Cys-528 residue acts as a nucleophile, attacking the β-carbon of the unsaturated lactone. pnas.orgresearchgate.net This results in the formation of a stable, saturated lactone that is covalently linked to the cysteine residue of CRM1. pnas.orgresearchgate.net

Following the initial covalent conjugation, a surprising and crucial secondary event occurs: the hydrolysis of the lactone ring of Leptomycin B. pnas.orgresearchgate.net Crystal structures have revealed that the lactone ring opens to form a hydroxy acid. pnas.org This hydrolysis is remarkable because it is mediated by the CRM1 protein itself and occurs at a neutral pH, a condition under which the lactone is normally stable. pnas.orgresearchgate.net This CRM1-catalyzed hydrolysis results in extensive electrostatic interactions between the modified Leptomycin B and residues within the NES-binding groove, significantly increasing the stability of the adduct and rendering the inhibition virtually irreversible. nih.gov

Disruption of Nuclear Export Signal (NES)-CRM1-RanGTP Complex Formation

The covalent modification of CRM1 by Leptomycin B physically obstructs the NES-binding groove. invivogen.compnas.org This prevents CRM1 from recognizing and binding to the leucine-rich nuclear export signals of its cargo proteins. nih.govembopress.org The formation of the trimeric export complex, which consists of the cargo protein (containing an NES), CRM1, and the GTP-bound form of the Ran protein (RanGTP), is a prerequisite for nuclear export. nih.govembopress.org By blocking the binding of the NES-containing cargo, Leptomycin B effectively prevents the assembly of this essential export complex, thereby halting the transport of a wide range of proteins and RNA molecules from the nucleus to the cytoplasm. nih.govembopress.org

Allosteric and Conformational Modulation of CRM1 upon Leptomycin B Binding

The binding of Leptomycin B induces significant conformational changes in the CRM1 protein. pnas.org In its unbound state, the NES-binding groove of CRM1 is in a "closed" conformation. pnas.org Upon binding of Leptomycin B, the groove opens to accommodate the inhibitor molecule. pnas.org This induced fit involves conformational plasticity of the CRM1 groove. pnas.org Interestingly, the conformation adopted by the CRM1 groove when bound to Leptomycin B is intermediate between the closed state of the unbound protein and the wider groove conformation observed when it is bound to an NES-containing cargo protein. researchgate.net These allosteric changes are crucial for the stable and irreversible inhibition of CRM1's function. nih.gov

Cellular and Molecular Consequences of Nuclear Export Inhibition

The inhibition of CRM1-mediated nuclear export by Leptomycin B results in the accumulation of NES-containing proteins within the nucleus. This mislocalization can have significant cellular and molecular consequences, affecting various pathways and cellular functions.pnas.orginvivogen.comnih.gov

Other Transport Receptors and Associated Proteins (e.g., RanBP1, SQSTM1, NMD3)

Inhibition of CRM1 by Leptomycin B impacts the localization and function of several proteins involved in nuclear transport and other cellular pathways. Ran Binding Protein 1 (RanBP1), a protein involved in Ran-dependent nucleocytoplasmic transport, is typically localized to the cytosol in interphase cells, a distribution dependent on its leucine-rich NES. Treatment with Leptomycin B leads to the accumulation of RanBP1 in the nucleus, demonstrating its reliance on CRM1-mediated export.

SQSTM1 (Sequestosome 1), also known as p62, is another protein that accumulates in the nucleus following LMB treatment. While SQSTM1 is involved in selective autophagy and the recruitment of ubiquitinated proteins to autophagosomes and nuclear PML bodies, its re-export by LMB-resistant CRM1 is hindered, potentially due to its retention at PML bodies in the nucleus. Increased levels of SQSTM1/p62 have been observed in certain cellular contexts following LMB treatment.

NMD3, a ribosomal export adaptor protein involved in the passage of the 60S ribosomal subunit from the nucleus to the cytoplasm, also shows nuclear accumulation upon Leptomycin B treatment. Studies in yeast identified Crm1p as the export receptor for Nmd3p. Similar to SQSTM1, the re-export of NMD3 by LMB-resistant CRM1 appears to be hindered, possibly due to nuclear retention at the nucleolus. These observations highlight how LMB's inhibition of CRM1 disrupts the proper localization and function of key transport-related proteins.

Modulation of Cellular Processes

The disruption of nuclear export mediated by Leptomycin B leads to widespread modulation of various cellular processes critical for cell survival, growth, and homeostasis. genecards.org The ensuing nuclear accumulation of NES-bearing proteins and disruption of RNA export profoundly impacts downstream pathways.

Cell Cycle Progression and Arrest Mechanisms

Leptomycin B is known to induce cell cycle arrest. In mammalian cells and fission yeast, LMB can cause G1 cell cycle arrest. nih.govgenecards.org It has also been observed to induce G2/M arrest in certain cell lines. This arrest is a consequence of the nuclear retention of proteins essential for cell cycle progression. genecards.org For instance, the tumor suppressor protein p53, which is normally exported from the nucleus, accumulates in the nucleus upon LMB treatment, contributing to cell cycle arrest. genecards.org

Furthermore, LMB inhibits serum-induced cyclin D1 expression at the transcriptional level. This occurs because LMB-induced nuclear accumulation of protein phosphatase 2A (PP2A) leads to the dephosphorylation and inactivation of c-Jun, a component of the AP-1 transcription factor complex that regulates cyclin D1 gene expression. The inhibition of CRM1 by LMB also counteracts the ability of CRM1 overexpression to prevent G1 arrest mediated by E2F4, further underscoring the role of CRM1 inhibition in cell cycle control.

Apoptosis Induction Pathways

Leptomycin B is a known inducer of apoptosis (programmed cell death) in various cell types, including cancer cells. genecards.org The primary mechanism involves the nuclear accumulation of pro-apoptotic proteins, which subsequently triggers the activation of caspases, key executioners of the apoptotic program. genecards.org The nuclear sequestration of the tumor suppressor p53 is a significant pathway contributing to LMB-induced apoptosis in some cell lines. genecards.org By blocking CRM1, LMB prevents p53 from being exported, leading to its accumulation and activation in the nucleus, which in turn promotes apoptosis.

Studies have shown that LMB-induced apoptosis can proceed through the mitochondrial pathway, characterized by caspase activation and the down-regulation of anti-apoptotic proteins such as Mcl-1 and XIAP. In U937 leukemia cells, this apoptotic process appears to be independent of reactive oxygen species (ROS) generation. Leptomycin B can also enhance the sensitivity of cancer cells to other pro-apoptotic stimuli, such as certain chemotherapeutic drugs and TRAIL (Tumour necrosis factor-related apoptosis inducing ligand), by augmenting apoptotic signaling.

Gene Expression Regulation

Leptomycin B's impact on nuclear export extends to the regulation of gene expression at multiple levels. LMB inhibits the export and subsequent translation of various RNA molecules, including COX-2 and c-Fos mRNAs, by blocking the export of their associated ribonucleoproteins. nih.gov It can also specifically inhibit Rev-dependent gene expression.

In fission yeast, LMB targets a regulatory cascade involving crm1 that is crucial for maintaining higher-order chromosome structure and regulating gene expression. In mammalian cells, LMB's effect on gene expression is exemplified by its inhibition of cyclin D1 transcription, mediated by the nuclear accumulation of PP2A and subsequent inactivation of the AP-1 transcription factor. The intricate interplay between nuclear pore proteins, transcriptional regulation, and CRM1 activity suggests that LMB-induced perturbations in CRM1 localization or its interaction with nuclear pore complexes can indirectly influence the binding of transcription factors and thus impact gene expression.

Protein Degradation and Turnover Systems

Nuclear export plays a role in the regulation of protein degradation and turnover for certain proteins, and Leptomycin B's inhibition of this process can have significant consequences. LMB has been reported to inhibit the degradation and promote the nuclear accumulation of p53. wikipedia.orggoogleapis.com The nuclear export of p53 mediated by CRM1 is typically followed by its ubiquitination by MDM2 and subsequent proteasomal degradation in the cytoplasm; thus, blocking export stabilizes nuclear p53.

Leptomycin B also prevents the ubiquitination and degradation of the nuclear isoform of uracil-DNA glycosylase (UDG1A), indicating that translocation from the nucleus is a necessary step for its turnover, likely involving the nuclear ubiquitin-proteasome system. Furthermore, LMB can impair the cytoplasmic degradation of the transcriptional coactivator p300 that is induced by valproic acid, suggesting that the CRM1-mediated nuclear shuttling of p300 is important for its cytoplasmic degradation. SQSTM1 (p62), which accumulates upon LMB treatment, is itself a protein that is degraded during autophagy and plays a role in recruiting ubiquitinated proteins for autophagic clearance.

Autophagy Pathway Dysfunction

Leptomycin B treatment has been shown to disturb autophagy function. Inhibition of nuclear export by LMB can lead to the nuclear accumulation of key autophagy regulators, including Beclin 1 and AMPK. Beclin 1 contains a Leptomycin B-sensitive NES that is essential for its role in autophagy, and LMB treatment blocks its nuclear export, leading to its localization in the nucleus.

LMB treatment results in increased expression of the autophagy-related protein LC3-II and the autophagy substrate p62 (SQSTM1). An increase in LC3-II can indicate either enhanced autophagy induction or, more commonly in the context of LMB, a failure in autophagic degradation. The accumulation of the autophagy substrate p62 further supports the notion of impaired autophagic clearance. LMB can also induce nuclear accumulation of LC3. Nuclear LC3 has been shown to interact with NUFIP1 to facilitate XPO-1 dependent nuclear-cytoplasmic transport for autophagic degradation, suggesting a potential link between nuclear export and the autophagic machinery. The cytotoxicity observed with Leptomycin B treatment may be partly attributable to this impairment of autophagy, potentially as a consequence of defective nuclear-cytoplasmic transport of CRM1 cargos involved in the autophagic process.

Epithelial-Mesenchymal Plasticity and Cell Migration Dynamics

Epithelial-mesenchymal plasticity (EMP), including the process of epithelial-mesenchymal transition (EMT), is a dynamic process regulated by the nucleocytoplasmic transport of various factors. elifesciences.orgbiorxiv.org Leptomycin B, by inhibiting CRM1-mediated nuclear export, affects the localization of CRM1-associated EMP factors, thereby influencing cellular E-M states and collective cell migration. elifesciences.orgbiorxiv.org

Studies using healthy MCF10A human mammary epithelial cells, known for their E-M plasticity and mechanosensitivity, have shown that treatment with LMB alters E-M cellular features and collective migration characteristics. elifesciences.orgbiorxiv.org Nuclear export inhibition (NEI) via LMB treatment biases the nuclear localization of CRM1-associated E-M factors. elifesciences.org On soft substrates, NEI can elevate collective migration of MCF10A cells for up to 24 hours, while on stiffer substrates, migration is reduced at all time points. elifesciences.org

NEI in MCF10A cells fosters an atypical E-M state where cells exhibit characteristics of both epithelial and mesenchymal phenotypes simultaneously. elifesciences.org This includes the simultaneous elevation of epithelial and mesenchymal marker genes. elifesciences.org For instance, across different substrate stiffnesses, LMB-treated MCF10A collectives show increased expression of mesenchymal markers such as ZEB1, SNAIL1, and TWIST1, alongside the reinforcement of intercellular adhesions mediated by proteins like p120 and ZO-1. elifesciences.orgnih.gov Despite stronger intercellular adhesions, leader cells develop highly polarized morphology with more coherent actin filaments in their protrusions. elifesciences.org Mechanoactivation markers like YAP, pMLC, vimentin, and gm130 show a global increase in expression, and follower cells generate stronger tractions. elifesciences.org

These findings suggest that NEI disrupts migration through a competition between intercellular adhesions and mechanoactivation, leading to a general loss of cell-cell coordination and giving rise to disordered epithelia. elifesciences.orgbiorxiv.org The observed concurrent epithelial and mesenchymal features suggest a degree of cooperation between EMT-promoting and -inhibiting pathways when nuclear export is inhibited. elifesciences.org

In prostate cancer cells, the cytoplasmic localization of promyelocytic leukaemia (PML) protein, which is mediated in part by CRM1-dependent nuclear export, has been shown to promote a mesenchymal phenotype and increase invasiveness. nih.govresearchgate.net Treatment of prostate cancer cells with Leptomycin B affected cell migration. nih.gov

Effects on Viral Replication and Host-Pathogen Interactions

Leptomycin B's ability to inhibit CRM1-mediated nuclear export makes it a valuable tool for studying the reliance of various viruses on this host pathway for their replication cycle, particularly for the export of viral components from the nucleus to the cytoplasm. frontiersin.org

Human Immunodeficiency Virus Type 1 (HIV-1) Rev Protein Function

The Human Immunodeficiency Virus Type 1 (HIV-1) regulatory protein Rev is essential for the nuclear export of unspliced and incompletely spliced viral mRNAs, which are necessary for the production of late viral structural proteins and, consequently, viral replication. asm.orgnih.gov Rev functions by binding to a specific RNA structure within these viral mRNAs, the Rev Response Element (RRE), and then interacting with the cellular nuclear export receptor CRM1. wikipedia.org

Leptomycin B inhibits the nucleo-cytoplasmic translocation of the HIV-1 Rev protein at nanomolar concentrations. nih.gov By binding directly to CRM1, LMB prevents the formation of the complex required for the export of Rev-RRE-RNA complexes, thereby blocking the Rev-dependent export of intron-containing HIV-1 RNAs to the cytoplasm. asm.orgnih.govwikipedia.org This inhibition leads to the nuclear retention of these viral RNAs, preventing their translation into viral proteins and suppressing HIV-1 replication. nih.govwikipedia.orgasm.org In the presence of Rev protein and LMB, intron-containing HIV RNAs form clusters within the nucleoplasm and accumulate at nuclear pores. asm.org This indicates that while Rev is necessary and likely sufficient for the accumulation of incompletely spliced HIV RNAs at the nuclear pores, CRM1 is required for their translocation across the nuclear pore complex. asm.org

LMB has been shown to suppress HIV-1 replication in primary human monocytes. nih.govsigmaaldrich.com Furthermore, LMB can block the degradation of HIV-1 mRNA by small interfering RNAs (siRNAs), suggesting that the active RNA interference machinery is primarily cytoplasmic and does not access the nucleus or is nonfunctional there. asm.org

Herpes Simplex Virus (HSV-1, HSV-2) Replication and Protein Synthesis

Herpes Simplex Virus type 1 (HSV-1) requires CRM1 for its productive replication. asm.orgresearchgate.net Leptomycin B blocks HSV-1 replication in Vero cells. asm.orgnih.gov LMB treatment of HSV-1-infected cells leads to the suppression of late viral protein synthesis and a block to progeny virion release. asm.orgnih.gov LMB inhibits the steady-state accumulation of several viral late (L) proteins and their mRNAs and enhances the cytoplasmic localization of the viral immediate early (IE) proteins ICP0 and ICP4. asm.org

Interestingly, Herpes Simplex Virus type 2 (HSV-2), a closely related virus to HSV-1, is naturally resistant to LMB. asm.orgresearchgate.netnih.gov This suggests that HSV-2 does not require CRM1 for its efficient replication in Vero cells. asm.org The differential sensitivity to LMB between HSV-1 and HSV-2 indicates that the HSV-1 requirement for CRM1 may involve a process dependent on the immediate early protein ICP27 that is peripheral to the fundamental replication process, possibly related to virus-host cell interaction. asm.orgnih.gov Mutations in HSV-1 ICP27 can confer LMB resistance. asm.orgresearchgate.netnih.gov However, expressing HSV-2 ICP27 in an HSV-1 mutant did not confer LMB resistance, suggesting that other viral genes in HSV-2 are important in determining its resistance phenotype. asm.orgnih.gov

LMB also blocks the cytoplasmic accumulation of the HSV-1 γ1 34.5 protein, suggesting that this protein continuously shuttles between the nucleus, nucleolus, and cytoplasm in a CRM1-dependent manner. capes.gov.br

Influenza Virus Ribonucleoprotein Export

Influenza virus is a nuclear-replicating virus, and the export of newly produced viral ribonucleoprotein complexes (vRNPs) from the nucleus to the cytoplasm is a crucial step in its life cycle. pnas.orgnih.gov This export process is mediated by the cellular CRM1 pathway. pnas.orgnih.govplos.org

Leptomycin B, as a specific inhibitor of CRM1, blocks the nuclear export of influenza virus vRNPs, causing their nuclear retention in infected cells. pnas.orgnih.govplos.orgasm.org This indicates a critical role for the CRM1 nuclear export pathway in vRNP egress. nih.gov LMB treatment specifically inhibits the nuclear export of vRNPs, demonstrating that this process is mediated by the viral Nuclear Export Protein (NEP, also known as NS2) in a human CRM1-dependent manner. asm.org NEP contains a nuclear export signal (NES) that is recognized by CRM1 and is thought to bridge the binding of CRM1 to the viral matrix protein M1, which in turn associates with the vRNP. asm.orgmdpi.com While NEP and M1 have been implicated, some data also suggest that the nucleoprotein (NP) itself might be a candidate for mediating vRNP shuttling out of the nucleus and can bind CRM1 in vitro. nih.govasm.org

LMB treatment leads to the accumulation of vRNPs, specifically the nucleoprotein (NP), in the nucleus. pnas.orgnih.govplos.orgasm.org When retained in the nucleus by LMB treatment at late times post-infection, NP is redistributed to the periphery of the nucleoplasm, whereas M1 and NS2 distribution is not significantly altered. nih.gov This suggests a direct interaction between NP and the cellular CRM1 export pathway. nih.gov

Studies have shown that LMB treatment of infected cells results in chromatin-tethered vRNP export complexes, and at late time points, CRM1 also accumulates at these chromatin regions. plos.org This suggests that vRNPs gain preferential access to the cellular export machinery through chromatin targeting. plos.org

While LMB primarily affects vRNP export, viral mRNA nuclear export does not appear to be sensitive to LMB treatment. asm.org

Table: Effects of Leptomycin B on Viral Replication

| Virus Type | Affected Process | Observed Effect of LMB Treatment | Key Viral Proteins Involved (if mentioned) |

| HIV-1 | Nuclear export of unspliced/incompletely spliced mRNA | Blocks export, causes nuclear retention of RNA, suppresses replication. asm.orgnih.govwikipedia.orgasm.org | Rev, RRE |

| HSV-1 | Replication, late protein synthesis, virion release | Inhibited replication, suppressed late protein synthesis, blocked virion release. asm.orgresearchgate.netnih.gov | ICP27, ICP0, ICP4, γ1 34.5 protein |

| HSV-2 | Replication | Naturally resistant to LMB. asm.orgresearchgate.netnih.gov | ICP27 (HSV-2) |

| Influenza Virus | vRNP nuclear export | Blocks export, causes nuclear retention of vRNPs (NP). pnas.orgnih.govplos.orgasm.org | NP, NEP (NS2), M1 |

Structural and Chemical Biology of Leptomycin B and Its Analogs

High-Resolution Crystal Structures of CRM1-Leptomycin B Complexes

High-resolution crystal structures of CRM1 bound to Leptomycin B and related inhibitors like Anguinomycin A and Ratjadone A have been instrumental in understanding the mechanism of CRM1 inhibition. pnas.orgnih.govrcsb.orgexlibrisgroup.com These structures, typically resolved at 1.8 to 2.0 Å, reveal the precise binding site of these inhibitors within the CRM1 NES-binding groove. pnas.org The inhibitors occupy a significant portion of this groove, with LMB burying approximately 738 Ų of the groove surface. pnas.org

Structural Basis of Covalent Binding and Hydrolysis

A key finding from the crystal structures and complementary chemical analyses is the unexpected mechanism involving covalent conjugation and CRM1-mediated hydrolysis of the inhibitors' lactone rings. pnas.orgresearchgate.netnih.gov Leptomycin B binds covalently to a specific cysteine residue in the CRM1 NES-binding groove, Cys-528 in human CRM1 (Cys-529 in Schizosaccharomyces pombe). pnas.orgnih.govfrontiersin.orgpnas.org This covalent bond is formed through a Michael reaction at the α,β-unsaturated δ-lactone moiety of LMB. pnas.orgresearchgate.netpnas.orgmdpi.com

Following the Michael addition, electron densities in the crystal structures clearly show that the lactone ring of LMB is hydrolyzed to a hydroxy acid. pnas.orgresearchgate.net This hydrolysis, which is generally disfavored at neutral pH, is mediated by CRM1 itself, with mutagenesis studies identifying specific basic residues (such as Lys-548 and Lys-579) near the reactive site that are critical for this process. pnas.org This two-step mechanism – covalent conjugation followed by hydrolysis – stabilizes the interaction and contributes to the irreversible binding of LMB to CRM1. frontiersin.org

The Michael addition and hydrolysis reactions of the LMB lactone can be represented as follows:

Michael Addition: The deprotonated reactive cysteine of CRM1 attacks the β-alkene of the α,β-unsaturated δ-lactone, generating a saturated lactone conjugated to the cysteine. researchgate.net

Hydrolysis: A water molecule attacks the carbonyl carbon of the conjugated saturated lactone, forming a tetrahedral oxyanion intermediate, followed by the breaking of the ester bond and formation of the hydroxy acid product. researchgate.net

Conformational Changes in CRM1 upon Inhibitor Binding

Binding of LMB or NES cargo to CRM1 induces conformational changes in the protein. nih.gov In the absence of inhibitors, the CRM1 NES-binding groove is in a closed conformation. pnas.org Upon binding of LMB, the CRM1 groove adopts a conformation that is intermediate between the closed state of inhibitor-free CRM1 and the slightly wider grooves observed when CRM1 is bound to NES peptides. pnas.org These conformational changes are crucial for CRM1 function and can influence its interactions with the nuclear pore complex. nih.govfrontiersin.org

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies have been conducted to understand which parts of the Leptomycin B molecule are essential for its activity. These studies involve synthesizing or isolating analogs with modifications to different parts of the molecule and assessing their ability to inhibit CRM1-mediated nuclear export.

Importance of α,β-Unsaturated δ-Lactone Moiety

The α,β-unsaturated δ-lactone moiety is a critical feature of Leptomycin B and its related natural product inhibitors. nih.govnih.govinnexscientific.commdpi.comrsc.org This electrophilic group serves as the Michael acceptor that reacts with the nucleophilic sulfhydryl group of the conserved cysteine residue (Cys-528 in human CRM1) in the CRM1 NES-binding groove, forming a covalent bond. pnas.orgresearchgate.netpnas.orgmdpi.com The presence and reactivity of this moiety are fundamental for the irreversible inhibition of CRM1 by LMB. frontiersin.orgnih.gov Studies have shown that the biological activities of compounds like LMB, Anguinomycins, and Ratjadones largely depend on their ability to alkylate biomacromolecules through Michael additions involving this functional group. rsc.org

Comparative Studies with Related Natural Products (e.g., Anguinomycin A, Ratjadone A)

Anguinomycin A and Ratjadone A are natural products structurally related to Leptomycin B, and comparative studies have provided further insights into the mechanism of CRM1 inhibition. nih.govinnexscientific.commdpi.comnih.govlabsolu.caethz.ch Like LMB, both Anguinomycin A and Ratjadone A inhibit nuclear export by covalently binding to the same conserved cysteine residue in the CRM1 NES-binding groove through their α,β-unsaturated lactone moieties. pnas.orgfrontiersin.orgresearchgate.netnih.govuni-goettingen.de

High-resolution crystal structures of CRM1 bound to Anguinomycin A and Ratjadone A show that they bind in a manner very similar to LMB, occupying the NES-binding groove and undergoing CRM1-mediated hydrolysis of their lactone rings. pnas.orgresearchgate.netrcsb.org These compounds effectively inhibit CRM1-mediated export with a mechanism almost identical to that of LMB. frontiersin.orgnih.gov

Despite the similarities in their mechanism of action and binding site, there can be subtle differences in their interactions and effects, potentially related to variations in their polyketide chains or other structural features. However, the core mechanism of covalent modification via the α,β-unsaturated lactone is conserved among these natural product inhibitors.

Development and Characterization of Synthetic CRM1 Inhibitors (e.g., SINE compounds, KOS2464)

The limitations associated with the toxicity of Leptomycin B prompted the development of synthetic inhibitors targeting CRM1 nih.govnih.gov. These efforts have led to the identification and characterization of several classes of synthetic CRM1 inhibitors, including the Selective Inhibitor of Nuclear Export (SINE) compounds and analogs like KOS-2464 nih.govresearchgate.net.

SINE compounds, developed by Karyopharm Therapeutics, represent a significant class of these synthetic inhibitors. Examples include selinexor (B610770) (KPT-330) and eltanexor (B607294) (KPT-8602) researchgate.netkaryopharm.com. These compounds were designed to inhibit nuclear export by targeting CRM1, aiming for improved pharmacological properties compared to Leptomycin B nih.govnih.gov. SINE compounds are orally bioavailable and have been investigated for their potential as anti-cancer agents in various solid and hematologic malignancies nih.govtandfonline.com. Selinexor, for instance, has received approval for the treatment of certain relapsed/refractory hematological malignancies researchgate.netresearchgate.netwikipedia.org.

KOS-2464 is another synthetic analog that has been developed to inhibit CRM1-mediated nuclear export nih.govresearchgate.net. Described as a semisynthetic derivative with improved pharmacological parameters compared to Leptomycin B, KOS-2464 has shown significant activity against various tumor cell lines in vitro plos.org.

Biosynthesis and Synthetic Methodologies of Leptomycin B

Natural Biosynthesis Pathways

Leptomycin B is a secondary metabolite produced by Streptomyces species. jst.go.jpwikipedia.org Its biosynthesis follows a polyketide pathway, a common route for the synthesis of many complex natural products in bacteria and fungi.

Elucidation of the lep Gene Cluster from Streptomyces Species

The genetic basis for Leptomycin B biosynthesis lies within a specific gene cluster, designated the lep gene cluster, found in Streptomyces species, such as Streptomyces sp. ATCC 39366. researchgate.netnih.gov The elucidation of this gene cluster has been crucial for understanding the enzymatic machinery involved in LMB production. The lep cluster spans approximately 90 kb of DNA and contains the genes encoding the necessary polyketide synthase (PKS) modules and modifying enzymes. researchgate.netnih.gov The completeness of the lep gene cluster was confirmed by its successful heterologous expression in Streptomyces lividans, which resulted in the production of both leptomycin A and B. researchgate.netnih.gov

Role of Polyketide Synthase (PKS) Modules in Assembly

The assembly of the Leptomycin B polyketide backbone is carried out by a modular Type I polyketide synthase system. researchgate.netgoogle.com This system consists of large multifunctional protein complexes, with the protein components encoded by multiple open reading frames within the lep gene cluster. google.com The lep cluster contains 12 PKS modules distributed across four genes: lepA, lepB, lepC, and lepD. researchgate.netnih.gov

Each PKS module is responsible for one round of chain elongation and typically contains several enzymatic domains, including a ketosynthase (KS) domain, an acyl transferase (AT) domain, and an acyl carrier protein (ACP) domain. google.comresearchgate.netnih.govmdpi.com Optional domains, such as ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER), are present in specific modules and dictate the reduction and modification state of the growing polyketide chain. google.comresearchgate.netmdpi.com The modular nature of these enzymes means that the order and type of modules in the PKS directly correlate with the structure of the final polyketide product. google.commdpi.comgoogle.com The PKS modules iteratively incorporate two-carbon (ketide) units, derived from activated carboxylic acids, onto the growing polyketide chain. google.commdpi.com

Genetic Engineering for Analog Generation

The understanding of the lep gene cluster and the modular nature of the Leptomycin B PKS has opened avenues for generating Leptomycin B analogs through genetic engineering. researchgate.netnih.govgoogle.com By manipulating the genes within the lep cluster, researchers can alter the PKS modules or modifying enzymes, leading to the biosynthesis of modified polyketides. google.comgoogle.com This can involve altering existing modules, swapping modules or domains with those from other PKS systems (creating chimeric PKSs), or introducing mutations to change the specificity or activity of enzymatic domains. google.comresearchgate.netgoogle.com This genetic manipulation allows for the potential production of "unnatural" natural products with altered structures and potentially modified biological activities. researchgate.netgoogle.com The successful heterologous expression of the lep cluster in Streptomyces lividans demonstrates the feasibility of using recombinant host cells for the production of leptomycin and its analogs. researchgate.netnih.govgoogle.com

Total Chemical Synthesis Strategies

Due to the complex structure of Leptomycin B, which includes a highly substituted 26-membered macrolactone ring, conjugated dienes, and multiple stereocenters, its total chemical synthesis presents a significant challenge. pnas.org Various strategies have been developed to achieve the total synthesis of Leptomycin B, often involving the stereoselective construction of key fragments followed by their coupling and macrocyclization. jst.go.jppsu.edu

Stereoselective Synthesis of Key Fragments (e.g., C15-C23 unit, lactone fragment)

A common approach in the total synthesis of complex polyketides like Leptomycin B is the synthesis of smaller, well-defined fragments with precise stereochemistry, which are then coupled together. For Leptomycin B, key fragments often targeted include segments of the polyketide chain and the characteristic lactone moiety. For example, stereoselective synthesis of fragments such as the C15-C23 unit has been reported. jst.go.jpistis.sh.cnnih.govresearchgate.net Methodologies employed for fragment synthesis often involve a range of stereocontrol techniques to establish the correct absolute and relative configurations at the multiple chiral centers. nih.govresearchgate.net The lactone fragment, an α,β-unsaturated δ-lactone, is a crucial part of the molecule's structure and biological activity, and its stereoselective synthesis is also a key step. pnas.orgcapes.gov.brrsc.org

Methodologies for Constructing Complex Polyketide Architectures

Constructing the complex polyketide architecture of Leptomycin B from synthesized fragments requires robust coupling strategies and efficient macrocyclization methods to form the large lactone ring. jst.go.jppsu.edu Methodologies for assembling these complex structures often involve:

Fragment Coupling Reactions: Various chemical reactions are employed to join the stereoselectively synthesized fragments. These can include aldol (B89426) reactions, Wittig reactions, Horner-Wadsworth-Emmons reactions, and cross-coupling reactions, carefully chosen to maintain stereochemical integrity and introduce necessary functionalities. psu.edunih.govresearchgate.net

Macrocyclization: The formation of the 26-membered macrolactone ring is typically a late-stage step in the total synthesis. psu.edu This can be achieved through different macrolactonization techniques, such as Yamaguchi esterification, Shiina lactonization, or other methods that promote the intramolecular cyclization of a seco-acid precursor under high dilution conditions to favor cyclization over polymerization. capes.gov.br

Introduction and Manipulation of Unsaturation: Leptomycin B contains several double bonds, including conjugated dienes. pnas.org Stereoselective methods are required to install these double bonds with the correct E or Z geometry. psu.edunih.gov This can involve specific olefin synthesis reactions or selective reduction/oxidation steps.

Stereochemical Control: Throughout the synthesis, maintaining and establishing the correct stereochemistry at each chiral center is paramount. This is achieved through the use of chiral reagents, asymmetric catalysis (e.g., Sharpless asymmetric epoxidation), diastereoselective reactions, and careful control of reaction conditions. jst.go.jppsu.edunih.govresearchgate.netrsc.org

The total synthesis of Leptomycin B has been accomplished by several research groups, demonstrating the power of modern synthetic organic chemistry in constructing highly complex natural products. jst.go.jpresearchgate.net These synthetic efforts not only provide access to Leptomycin B but also serve as a platform for developing new synthetic methodologies and preparing designed analogs.

Chemo-enzymatic Approaches to Leptomycin B Synthesis

Chemo-enzymatic synthesis combines chemical reactions with enzymatic transformations to leverage the high specificity and efficiency of enzymes, particularly for creating chiral centers. This approach has been explored for the synthesis of fragments of Leptomycin B. For instance, an asymmetric synthesis of the C15-C23 unit of Leptomycin B has been described using a chemo-enzymatic approach. This synthesis involved preparing a key building block with a single stereocenter, which was then used to establish the four stereocenters within the C15-C23 unit. The key building block was synthesized via either an enzymatic transformation or starting from a chiral reagent. An enzymatic resolution using Pseudomonas fluorescens lipase (B570770) (PFL) was employed for the selective hydrolysis of a diacetate intermediate, achieving a high enantiomeric excess of 95% for a monoacetate building block researchgate.netcdnsciencepub.commpg.decdnsciencepub.com. This demonstrates the utility of enzymatic steps in introducing specific stereochemistry during the synthesis of complex natural product fragments like those found in Leptomycin B.

Microbial Conversion Products of Leptomycin B and their Properties

Microbial bioconversion involves using microorganisms to transform a parent compound into derivatives. This process can yield metabolites with potentially different biological activities or reduced toxicity compared to the original compound. A screening of bacterial and fungal strains has been performed to obtain metabolites of Leptomycin B with reduced antiproliferative effects, as Leptomycin B itself is distinctly cytotoxic asm.orgresearchgate.netnih.gov.

This screening identified several more polar derivatives of Leptomycin B produced in yields greater than 5%. Liquid chromatography-mass spectroscopy analysis was used to identify the types of bioconversion occurring. Fermentations on a larger scale allowed for the isolation and characterization of the most prominent metabolites asm.orgresearchgate.netnih.gov.

Notable microbial conversion products include:

26-hydroxy-LMB: Isolated from the bioconversion of LMB with Aspergillus flavus ATCC 9170, with a reported yield of 30% relative to the initial LMB concentration used for bioconversion. asm.orgresearchgate.netnih.gov

LMB-24-glutaminamide: Isolated from the bioconversion with Emericella unguis ATCC 13431, with a high reported yield of 90%. asm.orgresearchgate.netnih.gov

4,11-dihydroxy-LMB: Produced by Streptomyces rimosus ATCC 28893, with a yield of 13%. asm.orgresearchgate.netnih.gov

2,3-dihydro-LMB: Also produced by Streptomyces rimosus ATCC 28893, with a yield of 55%. asm.orgresearchgate.netnih.gov

While these microbial conversion products showed reduced antiproliferative effects compared to Leptomycin B, none of them inhibited the nuclear export of the HIV-1 Rev protein more effectively than Leptomycin B itself. asm.orgresearchgate.netnih.gov This suggests that while microbial conversion can modify the compound and its general cytotoxicity, the specific structural features responsible for potent CRM1 inhibition might be altered in these derivatives. The α,β-unsaturated δ-lactone portion of Leptomycin B has been shown to be a crucial functional group for its cytotoxic activity. researchgate.net

Here is a summary of some microbial conversion products and their producing strains:

| Microbial Strain | Conversion Product | Yield (%) |

| Aspergillus flavus ATCC 9170 | 26-hydroxy-LMB | 30 |

| Emericella unguis ATCC 13431 | LMB-24-glutaminamide | 90 |

| Streptomyces rimosus ATCC 28893 | 4,11-dihydroxy-LMB | 13 |

| Streptomyces rimosus ATCC 28893 | 2,3-dihydro-LMB | 55 |

Leptomycin B As a Research Tool and in Experimental Systems

Applications in Cellular and Molecular Biology

The specific inhibitory action of LMB on CRM1 has facilitated significant advancements in understanding cellular transport processes and identifying key regulatory proteins. nih.gov

Identification of Novel NES-Containing Cargo Proteins

By inhibiting CRM1, LMB causes the nuclear accumulation of proteins that are actively exported from the nucleus via the CRM1 pathway. invivogen.cominvivogen.com This effect allows researchers to identify novel proteins that contain functional NES sequences and are thus CRM1 cargo proteins. Observing the shift of a protein from the cytoplasm or a balanced nucleocytoplasmic distribution to predominantly nuclear localization upon LMB treatment is a standard method for identifying potential CRM1 substrates. oncotarget.com This approach has been instrumental in discovering a wide range of proteins that utilize the CRM1 export pathway, including transcription factors, cell cycle regulators, and components of signaling pathways. invivogen.comwikipedia.orgfermentek.cominvivogen.comtoku-e.com For example, studies have shown that LMB treatment leads to the nuclear accumulation of proteins such as the DNA sensor cGAS, the serine kinase IRAK-1, and the NOD-like receptor NLRC5, indicating they are CRM1 cargo proteins. invivogen.cominvivogen.com Similarly, the nuclear export of KLLN, a protein involved in proteasomal degradation, has been shown to be sensitive to LMB, suggesting it contains an NES and is a CRM1 substrate. oncotarget.com

Dissection of Nucleocytoplasmic Transport Mechanisms

Leptomycin B is a critical tool for dissecting the mechanisms governing nucleocytoplasmic transport. Its specific inhibition of CRM1 allows researchers to differentiate between CRM1-dependent and CRM1-independent export pathways. nih.govembopress.org By treating cells with LMB and observing the localization of a protein or RNA, investigators can determine if its export is mediated by CRM1. If export is blocked and the molecule accumulates in the nucleus, it indicates a reliance on CRM1. nih.govaskfilo.com Conversely, if localization remains unchanged, it suggests the use of an alternative export pathway. researchgate.net This has been particularly useful in studying the export of various RNAs and ribonucleoprotein complexes, demonstrating that while CRM1 is the major receptor for leucine-rich NES-containing proteins, other pathways exist for different types of molecules. wikipedia.orgnih.gov Studies using LMB have confirmed that CRM1 is a general export receptor for leucine-rich NESs in both lower and higher eukaryotes. nih.govnih.gov Furthermore, LMB has been used to investigate the interplay between nuclear import and export, revealing that inhibiting export can indirectly impact import dynamics or lead to the redistribution of transport receptors themselves. nih.govnih.gov Research using A549 cells, for instance, showed that LMB treatment caused CRM1 itself to redistribute from the nucleus to the cytoplasm, suggesting that inhibiting export can also affect the nuclear import of CRM1. nih.govnih.gov

Manipulation of Protein Subcellular Localization

Beyond identification and mechanistic studies, LMB is widely used to experimentally manipulate the subcellular localization of proteins. By inhibiting CRM1, LMB effectively traps CRM1-dependent cargo proteins within the nucleus. invivogen.cominvivogen.com This forced nuclear accumulation allows researchers to investigate the nuclear functions of proteins that normally shuttle between the nucleus and cytoplasm or are predominantly cytoplasmic but require nuclear transit for certain activities. invivogen.comwikipedia.orgfermentek.cominvivogen.com This manipulation is crucial for studying the roles of these proteins in transcription, DNA replication and repair, cell cycle control, and other nuclear processes. wikipedia.orgfermentek.comtoku-e.com For example, LMB treatment can lead to the nuclear accumulation and stabilization of p53, a tumor suppressor protein, allowing for studies on its nuclear activity. invivogen.comtocris.comwikipedia.orgfermentek.cominvivogen.com Similarly, the localization of proteins like MEK, c-Abl, cyclin B1, IκBα, MPF, and PKI has been shown to be influenced by LMB treatment, highlighting its utility in controlling protein localization for functional studies. wikipedia.orgfermentek.comtoku-e.comsigmaaldrich.com

Experimental Models and Methodologies

Leptomycin B has been applied in a variety of experimental models, ranging from simple unicellular organisms to complex mammalian cell culture systems, to study nuclear export and protein localization.

Yeast Genetic Systems (e.g., Schizosaccharomyces pombe crm1 mutants)

Yeast genetic systems, particularly the fission yeast Schizosaccharomyces pombe, have been instrumental in the initial characterization of LMB and its target, CRM1. wikipedia.orgembopress.orgnih.gov Studies in S. pombe identified mutations in the crm1 gene that conferred resistance to LMB, providing strong evidence that Crm1 is the cellular target of the antibiotic. wikipedia.orgpnas.orgaskfilo.comnih.govchegg.com For instance, a specific mutation in S. pombe Crm1, replacing Cys-529 with Ser, resulted in high resistance to LMB and abolished the binding of biotinylated LMB to Crm1. pnas.orgnih.govnih.govpnas.org This demonstrated the critical role of this cysteine residue in LMB sensitivity and CRM1 inactivation. pnas.orgnih.govnih.govpnas.org Furthermore, cold-sensitive crm1 mutant strains in S. pombe exhibited phenotypes similar to wild-type cells treated with LMB, reinforcing the link between Crm1 function and LMB activity. wikipedia.orgnih.gov These yeast models have been invaluable for genetic screens to identify components of the nuclear export machinery and to understand the fundamental requirements for CRM1-mediated transport. nih.govpnas.org Unlike S. pombe, Saccharomyces cerevisiae is generally insensitive to LMB, and its Crm1 protein does not appear to interact with LMB, highlighting differences in the CRM1 protein between yeast species. embopress.org

Mammalian Cell Culture Systems (e.g., HeLa, A549, MCF10A, gastric carcinoma cells, sarcoma cell lines)

Mammalian cell culture systems are widely used to study the effects of LMB on nuclear export in a context more directly relevant to human biology. Various cell lines, including HeLa, A549 (human lung adenocarcinoma epithelial cells), MCF10A, gastric carcinoma cells, and sarcoma cell lines, have been utilized. medchemexpress.comtoku-e.comembopress.orgsigmaaldrich.comnih.govnih.govresearchgate.netbiologists.comnih.gov In these systems, LMB treatment leads to the nuclear accumulation of a broad range of NES-containing proteins, confirming the conserved role of CRM1 in mammalian nuclear export. invivogen.comwikipedia.orgfermentek.cominvivogen.commedchemexpress.com Experiments in HeLa cells, for example, have shown that biotinylated LMB specifically binds to CRM1, further validating it as the primary target in mammalian cells. pnas.orgnih.govnih.gov Studies using A549 cells have demonstrated that LMB treatment causes a redistribution of CRM1 itself, with a decrease in nuclear CRM1 and an increase in cytoplasmic CRM1. nih.govnih.gov This suggests that LMB not only blocks cargo export but also affects CRM1's own localization dynamics. nih.govnih.gov LMB has also been used in various cancer cell lines, including gastric carcinoma cells and sarcoma cell lines, to study the role of CRM1-mediated export in cancer-related processes and to evaluate the potential of targeting nuclear export for therapeutic purposes. invivogen.cominvivogen.comresearchgate.netnih.govfrontiersin.org For instance, LMB has been shown to inhibit the proliferation, migration, and invasion of cultured gastric carcinoma cells. invivogen.cominvivogen.com

Here is a summary of some cell lines used with Leptomycin B:

| Cell Line | Type | Example Application with LMB |

| HeLa | Human cervical carcinoma | Studying CRM1 binding, protein subcellular localization, and nuclear export mechanisms. invivogen.compnas.orgnih.govnih.govresearchgate.net |

| A549 | Human lung adenocarcinoma epithelial | Investigating CRM1 redistribution, synergistic effects with other drugs, protein localization. medchemexpress.comnih.govtoku-e.comnih.govresearchgate.net |

| MCF10A | Human breast epithelial | (Implicitly used in studies of nuclear export in breast cancer context) oncotarget.com |

| Gastric carcinoma cells | Human gastric carcinoma | Studying proliferation, migration, and invasion inhibition by LMB. invivogen.cominvivogen.com |

| Sarcoma cell lines | Human sarcoma | Studying nuclear export of cancer-related proteins. nih.gov |

| HCT-116 | Human colorectal carcinoma | Evaluating in vitro potency of LMB and derivatives. medchemexpress.com |

| SKNSH | Human neuroblastoma | Evaluating in vitro potency of LMB. medchemexpress.com |

| H460 | Human large cell lung carcinoma | Studying synergistic effects with other drugs. medchemexpress.com |

| U20S | Human osteosarcoma | Studying nuclear export of reporter proteins. nih.gov |

| HEK293 | Human embryonic kidney | Studying protein localization. researchgate.netresearchgate.net |

| HepG2 | Human hepatoblastoma | Studying protein localization. researchgate.net |

| FLC4 | Functional liver cells | Studying protein localization. researchgate.net |

| SW872 | Human liposarcoma | Studying protein localization. researchgate.net |

This table illustrates the diverse application of LMB across various mammalian cell types to explore the nuances of nuclear export and its implications in different cellular contexts.

Microinjection Techniques for Transport Studies

Microinjection is a direct method used to introduce molecules, such as proteins or nucleic acids, into specific cellular compartments, typically the nucleus or cytoplasm, to observe their subsequent localization and movement. Leptomycin B is frequently employed in conjunction with microinjection to determine if the nuclear export of a microinjected molecule is dependent on CRM1.

By microinjecting a protein containing a putative NES into the nucleus of cells treated with LMB, researchers can assess whether the protein's export to the cytoplasm is inhibited. If the protein accumulates in the nucleus upon LMB treatment, it indicates that its export is likely mediated by CRM1 biologists.comresearchgate.netpnas.org. Conversely, if the protein continues to be exported in the presence of LMB, it suggests a CRM1-independent export pathway rupress.org.

Studies have utilized microinjection of GFP-tagged proteins, including GFP-CRM1 itself, to observe the effects of LMB on their localization. For instance, microinjection of GFP-CRM1 into the cytoplasm of LMB-treated cells showed that the protein remained primarily cytoplasmic, while in untreated cells, it distributed throughout the cell. nih.govnih.gov. Nuclear microinjection of GFP-CRM1 in LMB-treated cells resulted in its translocation to and accumulation in the cytoplasm, suggesting that LMB inhibits the nuclear import of CRM1 nih.govnih.gov. Microinjection of GST-tagged proteins fused to various NES sequences into the nucleus of HeLa cells pre-treated with LMB demonstrated that LMB completely abolished the nuclear export of these fusion proteins, confirming its role as a general inhibitor of NES-mediated nuclear export researchgate.netpnas.org.

Advanced Microscopy Techniques (e.g., Fluorescence Microscopy, Immunofluorescence, Confocal Imaging)

Advanced microscopy techniques are crucial for visualizing the subcellular localization of proteins and RNA and observing the effects of LMB treatment in situ. Fluorescence microscopy, immunofluorescence, and confocal imaging allow researchers to determine the distribution of target molecules within the nucleus and cytoplasm.

Immunofluorescence staining of cellular proteins, followed by fluorescence or confocal microscopy, is a common approach to assess changes in protein localization upon LMB treatment. By using antibodies specific to a protein of interest and visualizing its location with fluorescently labeled secondary antibodies, researchers can determine if the protein accumulates in the nucleus when CRM1-mediated export is inhibited by LMB. Confocal microscopy provides improved optical sectioning, allowing for clearer visualization of protein distribution within the cell and at the nuclear envelope nih.govplos.orgresearchgate.netbiorxiv.orgchegg.com.

For example, confocal imaging and immunofluorescence have been used to show that LMB treatment causes CRM1 itself to redistribute from the nucleus to the cytoplasm, with some concentration at the nuclear envelope nih.gov. Studies investigating the localization of various proteins, such as Neurogenin 3, SMARCB1, cFLIP-L, and Galectin-3, have utilized fluorescence and confocal microscopy in conjunction with LMB treatment to demonstrate their CRM1-dependent nuclear export researchgate.netcsic.esresearchgate.netresearchgate.net. Accumulation of these proteins in the nucleus after LMB exposure indicates that their export is mediated by CRM1 researchgate.netcsic.esresearchgate.netresearchgate.net. Immunofluorescence has also been used to examine the localization of mRNA capping enzyme, showing that LMB inhibits its nuclear export biorxiv.org.

Biochemical Fractionation and Western Blotting for Protein Localization and Expression Analysis

Biochemical fractionation and Western blotting are widely used techniques to quantitatively assess the distribution of proteins between cellular compartments and analyze their expression levels. This approach complements microscopy by providing biochemical evidence for changes in protein localization induced by LMB.

Cells are typically separated into nuclear and cytoplasmic fractions, and the protein content of each fraction is analyzed by Western blotting using antibodies specific to the protein of interest. By comparing the amount of a protein in the nuclear and cytoplasmic fractions of LMB-treated cells versus untreated cells, researchers can determine if LMB causes the protein to accumulate in the nucleus. Loading controls for nuclear (e.g., Lamin, Histone H3) and cytoplasmic (e.g., alpha-tubulin, SOD) fractions are used to ensure accurate comparison of protein levels between fractions nih.govbiorxiv.orgresearchgate.netresearchgate.netpnas.orgplos.org.

Quantitative Polymerase Chain Reaction (qPCR) for mRNA Expression Analysis

Quantitative Polymerase Chain Reaction (qPCR) is a sensitive technique used to measure the levels of specific mRNA molecules within a cell. While LMB primarily affects protein and RNA export mediated by CRM1, its impact on the localization of proteins that regulate gene expression or mRNA transport can indirectly influence mRNA levels. qPCR can be used to assess whether inhibiting nuclear export with LMB leads to changes in the expression of specific genes.

Researchers can extract total RNA from LMB-treated and untreated cells and perform qPCR using primers specific to the mRNA of interest. Changes in mRNA levels in LMB-treated cells, compared to controls, can provide insights into the downstream effects of inhibiting nuclear export.

For example, qPCR has been used to analyze CRM1 mRNA levels in cells treated with LMB, demonstrating that LMB treatment does not change the expression of CRM1 mRNA nih.gov. qPCR has also been utilized in studies investigating the effects of LMB in various cellular contexts, including the analysis of mRNA levels of proteins involved in inflammatory pathways or ribosome biogenesis, although direct changes in mRNA export are not always the primary focus invivogen.comoup.com. In some cases, changes in protein localization due to LMB might affect the transcription or stability of certain mRNAs, which can be detected by qPCR. Studies have also used qPCR to confirm the knockdown of target mRNAs in experiments involving siRNA, which might be combined with LMB treatment to study the interplay between protein function, localization, and gene expression csic.esresearchgate.net.

常见问题

Q. What is the molecular mechanism of Leptomycin B (LMB) as a CRM1 inhibitor, and how does this inform experimental design?

LMB covalently binds to a conserved cysteine residue (Cys528 in humans) on CRM1, blocking its interaction with nuclear export signals (NES) of target proteins . To validate this mechanism, researchers should:

- Use CRM1 knockdown/knockout controls to confirm observed effects are CRM1-dependent.

- Employ NES-mutant proteins (e.g., Rev-NES mutants) to test specificity.

- Combine with fluorescence microscopy to track subcellular localization changes (e.g., accumulation of p53 in the nucleus).

Q. What are recommended concentration ranges and exposure times for LMB in cell-based assays?

Typical protocols use 1–20 nM LMB for 2–6 hours, but optimal doses vary by cell type and target protein. Methodological considerations include:

- Performing dose-response curves to identify the minimum effective concentration.

- Including viability assays (e.g., MTT or trypan blue exclusion) to rule out cytotoxicity at higher doses.

- Standardizing batch-to-batch consistency (e.g., HPLC analysis of LMB purity) to minimize variability .

| Cell Type | Recommended LMB Concentration | Exposure Time | Key Readout |

|---|---|---|---|

| HeLa | 10 nM | 4 hours | Nuclear accumulation of p53 |

| HEK293 | 5 nM | 2 hours | Inhibition of Rev protein export |

Q. How can researchers confirm CRM1-specific inhibition when LMB affects multiple pathways?

To distinguish CRM1-dependent effects from off-target activity:

- Use CRM1 siRNA or CRISPR to compare phenotypes with LMB treatment.

- Validate results with alternative CRM1 inhibitors (e.g., KPT-330) to ensure consistency.

- Perform proteomic profiling to identify non-CRM1 targets affected by LMB .

Advanced Research Questions

Q. How should researchers address contradictions in reported LMB effects across studies (e.g., variable nuclear accumulation kinetics)?

Discrepancies may arise from differences in cell lines, assay conditions, or batch purity. To resolve:

- Replicate experiments using standardized protocols (e.g., ISO-certified cell lines).

- Compare results with publicly available datasets (e.g., CRISPR screen data from DepMap).

- Perform meta-analyses of published studies, focusing on variables like LMB source, storage conditions (-80°C recommended), and exposure duration .

Q. What experimental approaches validate the irreversibility of LMB’s covalent CRM1 binding?

To test reversibility:

- Conduct washout experiments : Treat cells with LMB, remove the compound, and monitor CRM1 activity recovery via:

- Fluorescence recovery after photobleaching (FRAP) of CRM1-GFP fusion proteins.

- Western blotting for CRM1-bound NES substrates over time.

Q. How can researchers optimize LMB use in time-lapse imaging studies without inducing cytotoxicity?

- Pulse-chase protocols : Short-term LMB exposure (e.g., 30 minutes) followed by imaging.

- Low-dose combinations : Pair LMB (2–5 nM) with CRM1 knockdown to reduce cytotoxicity.

- Live-cell imaging buffers : Include antioxidants (e.g., NAC) to mitigate reactive oxygen species (ROS) from prolonged LMB treatment .

Methodological Best Practices

Q. What statistical frameworks are recommended for analyzing LMB-induced changes in protein localization?

- Quantitative image analysis : Use tools like ImageJ/Fiji to measure nuclear/cytoplasmic fluorescence ratios.

- PICO framework : Define Population (cell type), Intervention (LMB dose), Comparison (vehicle control), Outcome (nuclear accumulation) .

- FINER criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant (e.g., linking CRM1 inhibition to cancer therapy) .

Q. How should conflicting data on LMB’s off-target effects be reported and contextualized?

- Transparent reporting : Disclose batch numbers, purity, and storage conditions in supplements.

- Negative control experiments : Include untreated cells and CRM1-independent export pathways (e.g., NXF1-mediated mRNA export).

- Limitations section : Acknowledge potential off-target effects and propose follow-up assays (e.g., thermal proteome profiling) .

Tables for Reference

Q. Table 1: Common Off-Target Effects of LMB and Mitigation Strategies

| Off-Target Effect | Detection Method | Mitigation Strategy |

|---|---|---|

| ROS accumulation | DCFDA fluorescence assay | Add antioxidants (e.g., 5 mM NAC) |

| Actin polymerization defects | Phalloidin staining | Use lower LMB doses (≤5 nM) |

| Cell cycle arrest | Flow cytometry (PI staining) | Synchronize cells before treatment |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。